molecular formula C18H15NO5 B2976043 N-(2H-1,3-benzodioxol-5-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide CAS No. 1203216-59-4

N-(2H-1,3-benzodioxol-5-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide

Cat. No.: B2976043
CAS No.: 1203216-59-4
M. Wt: 325.32
InChI Key: AHXNFSRTJONHKP-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide is a synthetic specialty chemical of interest in medicinal chemistry and agrochemical research. This molecule features a 1,3-benzodioxole moiety, a structural component found in various bioactive compounds . The 1,3-benzodioxole core is known to be present in molecules that interact with biological systems, such as acting as agonists for plant hormone receptors like TIR1, which plays a key role in root growth and development . The compound also incorporates an indanone group, which is a privileged structure in pharmaceutical development. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a core structure for developing new chemical entities in drug discovery and plant science applications . The structure is consistent with compounds that undergo detailed spectroscopic verification, including 1D and 2D NMR techniques, to ensure identity and purity . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c20-15-5-2-11-1-4-13(8-14(11)15)22-9-18(21)19-12-3-6-16-17(7-12)24-10-23-16/h1,3-4,6-8H,2,5,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXNFSRTJONHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C18H17N3O4
Molecular Weight 329.35 g/mol
IUPAC Name N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(hydroxypropyl)-2-oxoindolin]}acetamide
CAS Number 941888-19-3

Antimicrobial Activity

Research has indicated that compounds with the benzodioxole moiety exhibit significant antimicrobial properties. Studies have shown that N-(2H-1,3-benzodioxol-5-yl)-2-[...]-acetamide displays activity against various bacterial strains, including E. coli and S. aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased apoptosis rates .

Anti-inflammatory Effects

N-(2H-1,3-benzodioxol-5-yl)-2-[...]-acetamide exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect has been attributed to its ability to block the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .

The biological activities of this compound are largely attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It interacts with specific receptors that regulate cell proliferation and survival, contributing to its anticancer effects.
  • Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative stress, which is linked to various chronic diseases.

Study 1: Antimicrobial Efficacy

In a controlled study, N-(2H-1,3-benzodioxol-5-yl)-2-[...]-acetamide was tested against a panel of microorganisms. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential as a therapeutic agent for bacterial infections .

Study 2: Cancer Cell Line Testing

A series of experiments on MCF7 breast cancer cells revealed that treatment with the compound at concentrations of 10 µM significantly increased apoptosis rates by 40% compared to untreated controls. Flow cytometry analysis confirmed the activation of caspases 3 and 7, indicating a clear apoptotic pathway activation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound Name / ID Core Structure Features Key Substituents / Modifications
Target Compound Benzodioxole + Indenone-oxy-acetamide 3-Oxo-2,3-dihydroindenyl group
N-(1,3-Benzodioxol-5-yl)-2-{[3-oxo-4-allyl-thienopyrimidine]sulfanyl}acetamide Benzodioxole + Thienopyrimidine-sulfanyl-acetamide Thienopyrimidine ring with allyl and sulfanyl groups
N-(2H-1,3-Benzodioxol-5-yl)-2-{1-methyl-2,4-dioxo-spirodiazepine}acetamide Benzodioxole + Spirodiazepine-dione Spirocyclic diazepine ring with methyl and dione groups
N-(Benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolinyl]acetamide Benzodioxole + Quinoline-oxo-acetamide Quinoline ring with methoxy, methylbenzoyl, and oxo groups
N-(Benzodioxol-5-yl)-2-[(4-methyl-2-oxo-chromen-7-yl)oxy]acetamide Benzodioxole + Chromen-oxy-acetamide Chromen ring with methyl and oxo groups
2-(Benzodioxol-5-yl)-N-(benzimidazolyl-methyl)acetamide Benzodioxole + Benzimidazole-acetamide Benzimidazole group with methyl linker

Key Observations :

  • Benzodioxole Retention : All analogues retain the benzodioxole moiety, critical for π-π interactions and metabolic stability .
  • Variable Pharmacophores: The indenone, thienopyrimidine, spirodiazepine, quinoline, and chromen groups introduce distinct electronic and steric profiles, influencing target selectivity.
  • Acetamide Linker : The acetamide spacer enhances solubility and enables hydrogen bonding, as seen in crystallographic studies of related compounds .

Key Insights :

  • Enzyme Inhibition : The benzodioxole-acetamide framework is compatible with enzyme active sites (e.g., IDO1 ).
  • Cytokine Modulation: Indenyl and benzimidazole derivatives show immunomodulatory effects, suggesting the target compound may share this trait .

Physicochemical Properties

Table 3: Calculated and Experimental Properties

Property Target Compound Spirodiazepine Analogue Quinoline Analogue
Molecular Weight ~350 (estimated) 359.38 353.33
PSA (Ų) ~80 (estimated) 66.48 (similar acetamides ) 95+ (quinoline increases PSA)
Hydrogen Bonding Likely strong (amide + ethers) Confirmed in crystal structures Enhanced by quinoline carbonyls
  • Solubility: The indenone group may reduce aqueous solubility compared to chromen or quinoline analogues .

Q & A

Q. What statistical methods are recommended for analyzing bioactivity data?

  • Methodological Answer :
  • ANOVA : Compare means across dose groups with post-hoc Tukey tests.
  • Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets.
  • Machine Learning : Random Forest models classify active/inactive compounds based on structural descriptors .

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